Butyl formate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-7-5-6/h5H,2-4H2,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJFJNHVMGPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | N-BUTYL FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/282 | |
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| Record name | BUTYL FORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060468 | |
| Record name | Formic acid, butyl ester | |
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Molecular Weight |
102.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl formate appears as a clear colorless liquid. Flash point 64 °F. Less dense than water. Vapors heavier than air., Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, plum-like odour | |
| Record name | N-BUTYL FORMATE | |
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| Record name | Butyl formate | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | BUTYL FORMATE | |
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| Record name | Butyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |
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Boiling Point |
224.6 °F at 760 mmHg (USCG, 1999), 106.10 °C. @ 760.00 mm Hg, 106 °C | |
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| Record name | Butyl formate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
64 °F (USCG, 1999), 18 °C c.c. | |
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| Record name | BUTYL FORMATE | |
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Solubility |
7.56 mg/mL at 27 °C, Solubility in water, g/100ml at 27 °C: 0.75 (poor), miscible with alcohol, ether, most organic solvents; slightly soluble inwater | |
| Record name | Butyl formate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | BUTYL FORMATE | |
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| Record name | Butyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |
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Density |
0.885 to 0.9108 (USCG, 1999), Relative density (water = 1): 0.92, 0.877-0.903 | |
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| Record name | Butyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
| Record name | BUTYL FORMATE | |
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Vapor Pressure |
28.9 [mmHg], Vapor pressure, kPa at 20 °C: 2.9 | |
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CAS No. |
592-84-7 | |
| Record name | N-BUTYL FORMATE | |
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| Record name | Formic acid, butyl ester | |
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| Record name | BUTYL FORMATE | |
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| Record name | Butyl formate | |
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Melting Point |
-130 °F (USCG, 1999), -91.5 °C, -90 °C | |
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| Record name | Butyl formate | |
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Ii. Advanced Synthesis and Derivatization Methodologies for Butyl Formate
Catalytic Synthesis of Butyl Formate (B1220265)
Catalysis plays a crucial role in enhancing the reaction rate and yield of butyl formate synthesis, offering advantages over traditional non-catalyzed or stoichiometric methods.
Homogeneous Catalysis Approaches for this compound Synthesis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. While traditional homogeneous acid catalysts like sulfuric acid have been used for esterification, they present drawbacks such as corrosion, separation difficulties, and environmental concerns dergipark.org.tracs.org. Research has explored alternative homogeneous catalysts, including certain metal complexes and ionic liquids, for esterification reactions tib-chemicals.comacs.org. For instance, studies on the synthesis of alkyl formates have investigated homogeneous catalyst precursors for reactions involving carbon dioxide and hydrogen acs.org.
Heterogeneous Catalysis for this compound Production
Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, often solid catalysts in a liquid or gas phase reaction. This approach offers advantages in terms of catalyst separation and reusability compared to homogeneous catalysis iyte.edu.tr. Various solid materials have been investigated as heterogeneous catalysts for esterification reactions, including the synthesis of butyl esters.
Solid acid catalysts are a prominent class of heterogeneous catalysts used in esterification. These catalysts offer benefits such as ease of separation, reduced corrosion, and potential for reusability, addressing some of the limitations of homogeneous mineral acids google.comijert.org. Examples of solid acid catalysts explored for esterification include ion exchange resins, zeolites, sulfated oxides, and supported heteropolyacids google.comgoogle.comresearchgate.net. Studies on the synthesis of butyl acetate (B1210297), a related butyl ester, have demonstrated the effectiveness of solid acid catalysts like Amberlyst 15 and silicotungstic acid supported on bentonite, achieving high conversion rates and selectivity ijert.orgresearchgate.net. A novel solid acid catalyst synthesized from ZnAl2O4 spinel has also shown promising catalytic activity in the esterification of acetic acid and n-butyl alcohol rsc.org. While these studies often focus on butyl acetate, the principles and types of solid acid catalysts are relevant to this compound synthesis via esterification of formic acid with n-butanol.
Ionic liquids (ILs) have emerged as versatile catalysts and solvents in various chemical processes due to their unique properties, including low volatility and tunable structures dergipark.org.tr. Immobilizing ionic liquids onto solid supports combines the benefits of homogeneous and heterogeneous catalysis, offering enhanced stability and recyclability researchgate.netnih.govnih.gov. Functionalized ionic liquids, particularly those with acidic functionalities, have been investigated for their catalytic activity in esterification reactions, including the synthesis of butyl carboxylates researchgate.netroyalsocietypublishing.orgdatadryad.org. Studies have shown that immobilized ionic liquids can exhibit excellent catalytic activity for the synthesis of n-butyl carboxylates, including this compound, from carboxylic acids and alcohols researchgate.netroyalsocietypublishing.orgdatadryad.org. For instance, an immobilized ionic liquid based on 1-(3-sulfopropyl)-1-methylpyrrolidone bisulfate ([C3SO3Hnmp]HSO4) demonstrated high catalytic activity in the synthesis of n-butyl carboxylates researchgate.netroyalsocietypublishing.orgdatadryad.org.
Solid Acid Catalysts in Esterification Reactions
Optimization of Catalytic Synthesis Parameters (e.g., temperature, reaction time, molar ratios, catalyst dosage)
Optimizing reaction parameters is crucial for achieving high yields and efficiency in the catalytic synthesis of this compound. Factors such as reaction temperature, reaction time, molar ratio of reactants (formic acid to n-butanol), and catalyst dosage significantly influence the reaction outcome dergipark.org.trresearchgate.netnih.govroyalsocietypublishing.org. Response surface methodology (RSM) is a statistical technique often employed to investigate the interplay of these variables and determine optimal reaction conditions researchgate.netroyalsocietypublishing.orgdatadryad.orgresearchgate.net.
Studies on the catalytic synthesis of butyl carboxylates, including this compound, using immobilized ionic liquids have investigated the effect of these parameters. For example, research using an immobilized ionic liquid catalyst explored the impact of reaction temperature, reaction time, molar ratio of acid to alcohol, and catalyst dosage on the yield of n-butyl butyrate (B1204436) researchgate.netroyalsocietypublishing.orgdatadryad.org. It was found that increasing reaction temperature and reaction time generally increased the yield, up to an optimal point nih.govroyalsocietypublishing.org. The molar ratio of acid to alcohol also played a significant role, with an optimal ratio leading to the highest yields nih.govroyalsocietypublishing.org. Catalyst dosage showed a positive correlation with yield up to a certain point, beyond which the increase in yield became less significant or plateaued nih.govroyalsocietypublishing.org.
Specific optimal conditions reported for the synthesis of n-butyl butyrate using an immobilized ionic liquid catalyst included a reaction temperature of 110°C, a reaction time of 4 hours, an acid to alcohol molar ratio of 1.2:1, and a catalyst dosage of 5% of the amount of n-butanol royalsocietypublishing.org. Under these optimized conditions, a high yield was achieved researchgate.netroyalsocietypublishing.org. While these specific values relate to butyl butyrate, they illustrate the typical parameters optimized in catalytic esterification for this compound synthesis as well.
Catalyst Reusability and Stability Studies
The reusability and stability of catalysts are critical factors for the economic and environmental viability of a catalytic process. For heterogeneous and immobilized catalysts, these properties are particularly important as they allow for multiple reaction cycles without significant loss of activity dergipark.org.trresearchgate.netpsu.edu.
Studies on immobilized ionic liquid catalysts for butyl carboxylate synthesis have demonstrated good reusability and stability. The immobilized ionic liquid [C3SO3Hnmp]HSO4, for instance, maintained high catalytic activity after multiple reaction cycles, indicating its stability and potential for repeated use in this compound synthesis researchgate.netroyalsocietypublishing.orgdatadryad.org. Similarly, other heterogeneous catalysts like supported solid acids and modified zeolites have shown promising reusability in esterification reactions researchgate.netpsu.edu. The ability to reuse the catalyst multiple times reduces operational costs and minimizes waste generation, contributing to a more sustainable process.
Table 1: Examples of Optimized Parameters and Yields in Catalytic Esterification of Butyl Carboxylates
| Catalyst Type | Reactants (Acid:Alcohol) | Temperature (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Catalyst Dosage (% of Alcohol) | Yield (%) | Product | Source |
| Immobilized Ionic Liquid | Butyric Acid:n-Butanol | 110 | 4 | 1.2:1 | 5 | >96.8 | n-Butyl butyrate | researchgate.netroyalsocietypublishing.org |
| Immobilized Ionic Liquid | Butanoic Acid:Butanol | 117 | 2.5 | 1:1.6 | 5 (wt% to butanol) | 98.41 | Butyl butyrate | researchgate.net |
| Silicotungstic Acid/Bentonite | Acetic Acid:n-Butanol | 98 | 2 | 1:1.1 | 0.7 g | 98.2 | n-Butyl acetate | researchgate.net |
| B-USY Zeolite | Butanol:Ethyl Acetate | 110 | 4 | 1:4 | 20 (wt/w) | 96 | Butyl acetate | psu.edu |
Note: While some data is for butyl butyrate or butyl acetate synthesis, it illustrates typical optimization parameters and achieved yields in catalytic butyl esterification relevant to this compound synthesis.
Table 2: Catalyst Reusability Examples in Butyl Ester Synthesis
| Catalyst Type | Product | Number of Cycles | Activity Retention / Yield After Cycles | Source |
| Immobilized Ionic Liquid | n-Butyl carboxylates | 5 | High catalytic activity maintained | researchgate.netroyalsocietypublishing.orgdatadryad.org |
| Ionic Liquid | Butyl butyrate | 5 | No noticeable drop in activity | researchgate.net |
| B-USY Zeolite | Butyl acetate | 6 | 94% yield after 6 cycles | psu.edu |
| Silicotungstic Acid/Bentonite | n-Butyl acetate | Many | Without distinct loss in activity | researchgate.net |
Novel Synthetic Routes and Reaction Pathways
Developing new synthetic strategies for this compound is driven by the need for higher yields, milder reaction conditions, and reduced environmental impact. This includes techniques like azeotropic distillation, biosynthesis, and photochemical methods.
Azeotropic Distillation Techniques in this compound Synthesis
Esterification reactions, such as the synthesis of this compound from formic acid and butanol, are equilibrium-limited processes. Removing water, a byproduct of the reaction, is crucial to shifting the equilibrium towards product formation and achieving high yields. Azeotropic distillation is a widely employed technique for this purpose.
In azeotropic distillation, an entrainer is added to the reaction mixture. The entrainer forms a minimum-boiling azeotrope with water, which can be selectively removed by distillation. As the water-entrainer azeotrope distills off, the equilibrium of the esterification reaction is continuously shifted, favoring the formation of this compound.
Studies on the synthesis of similar esters, like butyl acetate, highlight the effectiveness of azeotropic distillation with various entrainers. For instance, the synthesis of n-butyl acetate from acetic acid and 1-butanol (B46404) utilizes a Dean-Stark apparatus to remove water through azeotropic distillation, significantly increasing the yield. scribd.com While specific entrainers for this compound synthesis via azeotropic distillation are mentioned, such as isopropyl formate, the general principle involves forming a low-boiling azeotrope with water to facilitate its removal. chemicalbook.com This continuous removal of water drives the esterification to completion, leading to higher conversion rates compared to simple distillation. The process often involves heating the reaction mixture to reflux temperature, where the azeotropic vapor distills, condenses, and separates into layers, allowing the water layer to be removed while the organic layer is returned to the reaction flask. scribd.com
Biosynthesis and Enzymatic Production of this compound
The biosynthesis of esters, including this compound, offers a promising environmentally friendly alternative to conventional chemical synthesis, utilizing renewable resources and minimizing waste generation. researchgate.net Enzymatic production, primarily employing lipases, has emerged as a key method for synthesizing flavor esters like this compound.
Lipases (triacylglycerol acyl hydrolases) are enzymes that catalyze the hydrolysis of triglycerides, but they can also catalyze esterification reactions in organic solvents. niscpr.res.in Immobilized lipases are particularly useful in these processes, offering advantages such as reusability and enhanced stability. nih.gov
While much research in enzymatic ester synthesis has focused on longer-chain esters or other acetate esters like butyl acetate, the principles are applicable to this compound. niscpr.res.in Studies on the enzymatic synthesis of butyl acetate using immobilized lipase (B570770) from Rhizomucor miehei have demonstrated the feasibility of lipase-catalyzed esterification between a carboxylic acid (acetic acid) and an alcohol (butanol). niscpr.res.inscispace.com Factors such as reaction time, temperature, enzyme concentration, and substrate molar ratio influence the yield. niscpr.res.innih.govscispace.com For instance, optimizing these parameters in the synthesis of butyl acetate using Rhizomucor oryzae lipase resulted in a maximum conversion yield of 60% in a solvent-free system, which could be further improved in the presence of organic solvents like heptane (B126788) and hexane. nih.gov
Research is ongoing to explore different microbial systems and enzymes for the biosynthesis of esters. For example, co-culturing Clostridium acetobutylicum and Actinobacillus succinogenes has been explored for butyl acetate production from glucose, demonstrating the potential of microbial fermentation for ester synthesis. researchgate.netscite.ai
Photochemical and Radical-Initiated Synthetic Pathways
Photochemical and radical-initiated reactions offer alternative routes for the synthesis and transformation of organic compounds, including formates. While direct photochemical synthesis of this compound may not be as common as esterification, studies on the photolysis of alkyl formates provide insights into their reactivity under irradiation.
The photolysis of simple alkyl esters, including n-butyl formate, in both gas and liquid phases has been investigated to understand the primary dissociation and rearrangement processes that occur upon irradiation. cdnsciencepub.com These studies reveal that besides dissociation, intramolecular rearrangements can also take place. cdnsciencepub.com
Radical-initiated pathways are also relevant in the context of this compound. For example, the atmospheric degradation of n-butyl formate can be initiated by reactions with radicals like chlorine atoms. conicet.gov.ar This leads to the formation of various products through radical chain reactions. conicet.gov.ar
Furthermore, radical chemistry plays a role in carbonylation reactions, where carbon radicals can interact with catalysts to form carbonylated products. acs.orgnih.gov While this is more directly related to the derivatization of compounds using carbonylation, the principles of radical initiation and reaction pathways are fundamental to understanding potential radical-initiated routes for synthesizing or modifying this compound. Studies on hydrogen abstraction from n-butyl formate by H-radicals are important for understanding its reaction kinetics, particularly in combustion processes. combustion-institute.it
Derivatization of this compound for Specialty Chemicals
This compound and its structural motif can serve as building blocks or reagents in the synthesis of various specialty chemicals, including those with potential therapeutic properties and in carbonylation reactions.
Synthesis of this compound Derivatives with Potential Therapeutic Properties
The formate ester functionality and the butyl group can be incorporated into larger molecular structures to create derivatives with diverse biological activities. While this compound itself is primarily known for its use as a solvent and flavoring agent, related butyl-containing or formate-containing compounds have been investigated for therapeutic applications.
Research into derivatives of various chemical scaffolds, such as piperidine (B6355638), adamantane, triterpenes, and benzothiazoles, has revealed compounds with potential therapeutic properties, including analgesic, anti-inflammatory, antiviral, and anticancer effects. ontosight.aiontosight.aimdpi.commdpi.comijbpas.comajgreenchem.com For instance, certain piperidine derivatives with butyl and phenyl substituents have been explored for their potential pharmacological activities, including opioid-like activity. ontosight.ai Adamantane derivatives, including formamides with butyl groups, have shown promise in inhibiting the replication of certain viruses. ontosight.ai
While the direct synthesis of therapeutic agents from this compound is not extensively documented, the synthesis of molecules containing the this compound or related ester/formamide (B127407) functionalities as part of a larger structure for therapeutic investigation is an active area. This involves incorporating these structural elements into novel compounds and evaluating their biological activity. For example, the synthesis of N-(1-adamantyl-1-butyl)formamide can be achieved through the reaction of 1-adamantylamine with this compound or the reaction of 1-adamantyl-1-butylamine with formic acid or formic acid derivatives. ontosight.ai Such derivatives are then evaluated for potential applications in pharmaceuticals. ontosight.ai
Carbonylation Reactions Utilizing this compound as Reagent
Carbonylation reactions, which involve the incorporation of a carbonyl group into a molecule, are essential transformations in organic synthesis for the production of various valuable compounds. This compound, or more broadly, formate esters, can serve as reagents or "CO surrogates" in certain carbonylation reactions, providing a convenient and often safer alternative to using gaseous carbon monoxide. unimi.itresearchgate.netunimi.itsioc-journal.cn
Formate esters can decompose under reaction conditions to liberate carbon monoxide, which then participates in the carbonylation reaction catalyzed by transition metals. unimi.itresearchgate.netunimi.itsioc-journal.cn This approach avoids the need for high-pressure equipment and pressurized CO lines, making carbonylation reactions more accessible. unimi.itresearchgate.netunimi.it
This compound has been specifically mentioned as a solvent in transition-metal-catalyzed reductive cyclization reactions of organic nitro compounds, where phenyl formate is used as the CO surrogate. unimi.itresearchgate.netunimi.it In these reactions, this compound acts as the reaction medium, facilitating the process where the CO surrogate releases carbon monoxide for the cyclization. unimi.itresearchgate.netunimi.it
Furthermore, this compound itself can potentially serve as a direct source of carbon monoxide in certain catalytic systems, although the use of other formate esters like phenyl formate as CO surrogates appears more prevalent in the literature. unimi.itresearchgate.netunimi.itrsc.org The decomposition of this compound can yield CO and butanol, with the CO then available to participate in carbonylation reactions. researchgate.net Studies on the conversion of this compound over catalysts like Pd/C have shown that it primarily decomposes via decarbonylation to CO and butanol. researchgate.net This inherent reactivity suggests its potential as a CO source in appropriate catalytic carbonylation methodologies.
Formation of Formamides from this compound
The synthesis of formamides from this compound involves the reaction between this compound and a primary or secondary amine. This transformation, a type of formylation reaction, is a valuable method for introducing the formyl group (-CHO) onto an amine nitrogen atom, yielding N-substituted formamides. These formamides serve as important intermediates in various organic syntheses, including the preparation of pharmaceuticals, agrochemicals, and as versatile polar solvents. medcraveonline.comtandfonline.com
Several methodologies have been explored for the formation of formamides using alkyl formates, including this compound. While formic acid is a common formylating agent, alkyl formates offer advantages such as being less corrosive and easier to handle in some cases. The reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the formate ester, followed by the elimination of butanol.
Research findings highlight various conditions and catalysts employed to facilitate this reaction efficiently. Some methods focus on catalyst-free and solvent-free conditions for environmental and economic benefits. For instance, studies have shown that the N-formylation of amines using ethyl formate (a related alkyl formate) can proceed without a catalyst under solvent-free conditions, yielding formylated products in good to excellent yields for both aliphatic and aromatic amines. tandfonline.comtandfonline.com While these studies specifically mention ethyl formate, the principle of nucleophilic attack by the amine on the formate ester is applicable to this compound as well.
Catalytic approaches have also been investigated to enhance reaction rates and yields, or to enable the formylation of less reactive amines. Organic catalysts, such as amidines or Lewis bases in conjunction with an epoxide promoter, have been found effective for the reaction between alkyl formates and amines or ammonia (B1221849) to produce formamides. googleapis.comgoogle.com This indicates that catalytic systems can play a significant role in optimizing the formylation process using alkyl formates like this compound.
Another approach involves the use of metal catalysts. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the aerobic oxidative coupling between amines and formaldehyde (B43269) (or paraformaldehyde) to form formamides. mdpi.comresearchgate.net While this method uses formaldehyde as the formyl source rather than this compound directly, it illustrates the role of metal catalysis in formamide synthesis.
The reaction conditions, including temperature, reaction time, and the presence or absence of a solvent or catalyst, significantly influence the yield and selectivity of formamide formation. Detailed research findings often involve optimization studies to determine the most effective parameters for specific amine substrates.
While specific detailed data tables solely focused on the reaction of this compound with a wide range of amines under various conditions were not extensively found in the provided search results, the general principles and methodologies for formamide formation using alkyl formates are well-established. The reaction of this compound with a primary or secondary amine (R₁R₂NH) would generally follow the equation:
HCOOBu + R₁R₂NH → HCONR₁R₂ + BuOH
Where Bu represents the butyl group, R₁ and R₂ can be hydrogen atoms or hydrocarbyl groups. googleapis.com
The effectiveness of this compound as a formylating agent, similar to other alkyl formates like methyl or ethyl formate, depends on the amine structure and the reaction conditions employed. Research on related alkyl formates provides valuable insights into potential reaction pathways and catalytic strategies applicable to this compound. tandfonline.comnih.govresearchgate.net
| Reactants | Formylating Agent | Conditions | Product Formamide | Notes | Source |
| Primary/Secondary Amine | Alkyl Formate | Catalytic (Amidine or Lewis Base/Epoxide) | Formamide | Effective for primary/secondary amines and ammonia. googleapis.comgoogle.com | googleapis.comgoogle.com |
| Aromatic/Aliphatic Amines | Ethyl Formate | Catalyst- and Solvent-Free, 60°C | Formamide | Good to excellent yields observed for various amines. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Amines | Methyl Formate | Catalytic base (e.g., TBD) at room temp. | Formamide | Effective for amines like morpholine (B109124) and tert-butylamine. nih.govresearchgate.net | nih.govresearchgate.net |
This table summarizes some general approaches to formamide synthesis using alkyl formates, providing context for the expected reactivity of this compound in similar transformations.
Iii. Reaction Kinetics and Mechanisms of Butyl Formate
Gas-Phase Reaction Kinetics and Combustion Studies
Gas-phase reaction kinetics and combustion studies of butyl formate (B1220265) aim to elucidate the chemical processes that occur at elevated temperatures and pressures, relevant to internal combustion engines and other energy generation systems. These studies involve both experimental measurements and computational modeling to develop comprehensive kinetic mechanisms.
Oxidation Kinetics of Butyl Formate under Combustion Conditions
Hydrogen abstraction by radical species such as hydroxyl (OH), hydrogen (H), and hydroperoxyl (HO2) radicals represents a primary initiation step in the oxidation of this compound. Studies have shown that the specific site of hydrogen abstraction on the this compound molecule significantly influences the subsequent reaction pathways.
For n-butyl formate (BF), hydrogen abstraction can occur at different carbon positions (labeled 1 through 4, starting from the carbon of the ester function) and the formate hydrogen. Computational studies using high-level ab initio methods have calculated rate constants for these abstraction reactions. For instance, rate constants for hydrogen abstraction by the OH radical have been calculated using the G3//MP2/aug-cc-pVDZ model chemistry in conjunction with statistical rate theory (TST). acs.orgcaprysses.frfigshare.comacs.org These calculations indicate that abstraction from the carbon at position 4 (leading to the formation of the secondary carbon radical BFR4) can dominate at lower temperatures (below 850 K) due to a low activation barrier influenced by intramolecular interactions. caprysses.fr
Hydrogen abstraction by H and HO2 radicals has also been investigated computationally. caprysses.frresearchgate.netacs.org These studies reveal that the α, β, and γ hydrogen atoms of this compound could be energetically favorable abstraction sites compared to the δ hydrogen when reacting with H, OH, and HO2 radicals during combustion. d-nb.info Computed ab initio rates for abstraction by H• and HO2• radicals from n-butyl formate have been reported, with energies evaluated using a double hybrid density functional. researchgate.netacs.org Hindered rotation of HO2• with respect to n-butyl formate has been shown to have a large influence on the reaction rates. researchgate.netresearchgate.net
Experimental studies on the reactions of OH radicals with formates, including n-butyl formate, have been conducted at lower temperatures (233-372 K), providing rate coefficients relevant to atmospheric chemistry. acs.org
Unimolecular decomposition pathways of this compound and its derived radicals play a significant role in its consumption during combustion, particularly at higher temperatures. One important decomposition route for n-butyl formate is the unimolecular elimination reaction, which can occur via four- or six-centered transition states, leading to the formation of formic acid and 1-butene. acs.orgcaprysses.fr This pathway has been highlighted as a major fuel consumption route in the temperature range of 500–1300 K. acs.orgcaprysses.frfigshare.comacs.org
Once this compound radicals are formed through hydrogen abstraction, they can undergo further decomposition via pathways such as β-scission and hydrogen transfer reactions. acs.orgcaprysses.frfigshare.comacs.org For example, the decomposition of the BFR1 radical (formed by abstraction from the formate hydrogen) to CO2 and the 1-butyl radical has a significantly larger rate constant compared to competing isomerization channels at temperatures above 1100 K. acs.org Other possible decomposition pathways for this compound include the molecular elimination of CO2 or CH2O, producing n-butane or n-butanal, with rate constants often estimated based on analogous reactions of ethyl formate. d-nb.info β-scission reactions of the fuel radicals are also important, with efficient pathways including the decomposition of the alpha radical to yield butanal and HCO, and the decomposition of C4H9OCO radicals. d-nb.info
The oxidation and decomposition of this compound lead to the formation of a variety of combustion intermediates and final products. Key intermediates identified include formic acid and 1-butene, which are primarily formed from the unimolecular decomposition of this compound. acs.orgcaprysses.frfigshare.comacs.org The accurate simulation of this compound oxidation requires the inclusion of submechanisms for these intermediates. acs.org
Other combustion intermediates can include butanal. acs.orgd-nb.info The decomposition of the alpha radical of this compound can yield butanal and HCO. d-nb.info Further oxidation and decomposition of these intermediates, as well as other radical reactions, ultimately lead to the formation of smaller molecules such as CO and CO2, which are major end products of complete combustion. acs.orgcaprysses.frd-nb.info Studies have shown that models based on estimated rate constants may overestimate the formation of small species like CH4, CO, and CO2 at certain equivalence ratios, indicating the importance of accurate kinetic data for heavier intermediates like 1-butene. caprysses.fr In the presence of NO2, the chlorine-initiated oxidation of n-butyl formate can lead to the formation of carbonylic and dicarbonilic species, nitrates, and peroxynitrates, including formic acid, butanal, and various oxobutyl formates. conicet.gov.ar
Unimolecular Decomposition Pathways (e.g., β-scission, hydrogen transfer)
Experimental Techniques for Kinetic Measurements
Experimental techniques play a vital role in obtaining kinetic data for this compound combustion. Various reactors and methods are employed to study its behavior under different temperature and pressure conditions.
Jet-stirred reactors (JSRs) are commonly used to study the oxidation kinetics of fuels at elevated pressures and over a range of temperatures. Experiments involving this compound oxidation in a jet-stirred reactor at 10 atm and temperatures between 500 and 1300 K have been conducted to validate kinetic mechanisms. acs.orgcaprysses.frfigshare.comacs.org
Shock tubes are utilized to measure ignition delay times at high temperatures and pressures. Ignition delay times for stoichiometric mixtures of this compound and air have been measured in high-pressure shock tubes at pressures of approximately 20 and 90 bar and temperatures from 846 up to 1205 K. researchgate.netd-nb.inforesearchgate.netresearchgate.net
Rapid compression machines (RCMs) are employed to investigate ignition delay times at lower temperatures and elevated pressures, often revealing low-temperature chemistry phenomena like negative temperature coefficient (NTC) behavior. Low-temperature ignition delay times for stoichiometric this compound/air mixtures have been determined using a rapid compression machine at pressures close to 20 bar over the temperature range from 646 K up to 861 K. researchgate.netd-nb.inforesearchgate.netresearchgate.net
Other experimental techniques include the use of high-pressure combustion chambers combined with optical Schlieren cinematography setups to determine laminar burning velocities. d-nb.inforesearchgate.netresearchgate.net
Computational Chemistry Approaches for Kinetic Studies
Computational chemistry methods are indispensable tools for investigating the reaction kinetics of this compound, providing insights into reaction pathways, transition states, and rate constants that are difficult to obtain experimentally.
Ab initio calculations are used to determine the energies and structures of reactants, transition states, and products involved in this compound reactions. Studies have employed ab initio methods to calculate absolute rate constants for hydrogen abstraction reactions by OH radicals using model chemistries like G3//MP2/aug-cc-pVDZ. acs.orgcaprysses.frfigshare.comacs.org Energies for hydrogen abstraction by H• and HO2• radicals have been evaluated using double hybrid density functionals such as B2KPLYP/aug-cc-pvtz. researchgate.netacs.org Geometry optimization and frequency calculations are typically performed at levels of theory like MP2/aug-cc-pVDZ. caprysses.fr
Statistical rate theory, such as Transition State Theory (TST), is frequently used in conjunction with ab initio calculations to compute temperature-dependent rate constants for elementary reactions. acs.orgcaprysses.frfigshare.comacs.orguniv-orleans.fr This involves calculating partition functions for the species involved and determining the properties of the transition state.
Computational chemistry approaches are also used to investigate unimolecular decomposition pathways, including the characterization of transition states for reactions like the elimination of formic acid and 1-butene. caprysses.fruniv-orleans.fr These methods allow for the investigation of various possible reaction channels and the determination of their relative importance under different conditions.
Kinetic Modeling and Mechanism Development for this compound Oxidation
Kinetic studies on the oxidation of n-butyl formate, a potential biofuel candidate, have been conducted using various experimental approaches, including high-pressure shock tubes and rapid compression machines to measure ignition delay times, and high-pressure chambers with optical Schlieren cinematography to determine laminar burning velocities. researchgate.net Detailed kinetic models have been constructed to include both high-temperature and low-temperature reaction pathways. researchgate.net These models incorporate computed enthalpies of formation, entropies, and specific heats for this compound, its primary radicals, and several combustion intermediates. researchgate.net
Computational kinetic studies on n-butyl formate oxidation under combustion conditions have been coupled with experimental studies in jet-stirred reactors. figshare.comacs.orgresearchgate.net These studies have involved calculating absolute rate constants for hydrogen abstraction reactions by the OH radical using theoretical methods and statistical rate theory. figshare.comacs.orgresearchgate.netacs.org The fate of the resulting this compound radicals has also been investigated by calculating absolute rate constants for combustion-relevant decomposition channels such as β-scission and hydrogen transfer reactions. figshare.comacs.orgacs.org The derived rate expressions are used in detailed kinetic mechanisms, which are validated against experimental data obtained in jet-stirred reactors at elevated pressures and varying fuel-air ratios. figshare.comacs.orgresearchgate.net Rate of production analyses are employed to understand the oxidation kinetics over a wide temperature range (e.g., 500–1300 K) and highlight the importance of unimolecular decomposition reactions of the fuel, which produce formic acid and 1-butene. figshare.comacs.orgresearchgate.netacs.org
Liquid-Phase Reaction Kinetics and Catalytic Conversions
Hydrolysis Kinetics of this compound
Hydrolysis kinetics of this compound, particularly tert-butyl formate (TBF), have been studied to understand its environmental fate. usgs.govoup.comusgs.gov TBF is a degradation product of methyl tert-butyl ether (MTBE). usgs.govoup.comusgs.govwikipedia.org Studies have determined the kinetics of TBF hydrolysis as a function of pH and temperature. usgs.govoup.comusgs.gov
pH Dependence of Hydrolysis (acid-catalyzed, neutral, basic pathways)
The hydrolysis of tert-butyl formate is influenced by pH, exhibiting acid-catalyzed, neutral, and basic pathways. usgs.govoup.comusgs.gov Over the pH range of 5 to 7, the neutral hydrolysis pathway is predominant. usgs.govoup.comusgs.gov Outside this range, significant pH effects are observed due to the contributions of acidic and basic hydrolyses. usgs.govoup.comusgs.gov Studies have determined the rate constants for the neutral (kN), acid-catalyzed (kA), and basic (kB) pathways. usgs.govoup.comusgs.gov For tert-butyl formate, reported values at 22°C are kN = (1.0 ± 0.2) × 10⁻⁶/s, kA = (2.7 ± 0.5) × 10⁻³/(M·s), and kB = 1.7 ± 0.3/(M·s). usgs.govoup.comusgs.gov Buffered and unbuffered systems have shown similar hydrolysis rates for a given pH, indicating that buffer catalysis is not significant under the tested conditions. usgs.govoup.comusgs.gov
Temperature Effects on Hydrolysis Rates and Activation Energies
Temperature significantly affects the rate of this compound hydrolysis. The activation energies for the different hydrolysis pathways have been determined. usgs.govoup.comusgs.gov For tert-butyl formate, the activation energies corresponding to kN, kA, and kB at 22°C are reported as 78 ± 5 kJ/mol, 59 ± 4 kJ/mol, and 88 ± 11 kJ/mol, respectively. usgs.govoup.comusgs.gov
| Hydrolysis Pathway | Rate Constant (at 22°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶/s | 78 ± 5 |
| Acid-catalyzed (kA) | (2.7 ± 0.5) × 10⁻³/(M·s) | 59 ± 4 |
| Basic (kB) | 1.7 ± 0.3/(M·s) | 88 ± 11 |
Hydrolysis Products and Environmental Implications (e.g., tert-butyl alcohol, formic acid)
The hydrolysis of this compound yields the corresponding alcohol and formic acid. For tert-butyl formate, the primary hydrolysis product is tert-butyl alcohol, which is formed in stoichiometric concentrations. usgs.govoup.comusgs.gov Formic acid is also produced. usgs.govoup.comusgs.gov The hydrolysis of tert-butyl formate is considered an important environmental transformation pathway, particularly in the context of the degradation of MTBE. usgs.govoup.comusgs.gov The half-life of tert-butyl formate hydrolysis is dependent on pH and temperature, with reported half-lives ranging from minutes in basic conditions to days at neutral pH and low temperatures. usgs.govoup.comusgs.gov For instance, the estimated half-life for TBF hydrolysis at neutral pH and 22°C is 5 days, while at pH 11 and 22°C, it is only 8 minutes. usgs.govoup.comusgs.gov
Catalytic Decomposition and Conversion Pathways
This compound can undergo catalytic decomposition and conversion through various pathways. In the liquid phase, over carbon-supported palladium catalysts, this compound primarily decomposes via decarbonylation, yielding CO and butanol. researchgate.net However, in the presence of water, the ester hydrolyzes, which increases the selectivity toward CO2 and H2 production. researchgate.net This suggests that hydrolysis can be a significant pathway influencing the products of catalytic conversion in the presence of water. The catalytic conversion of formic acid, a hydrolysis product of this compound, has also been studied, with various catalysts (e.g., Pd, Ru, Pt, Rh, Ni, Cu) showing different activities and selectivities towards CO2/H2 (decarboxylation) or CO/H2O (decarbonylation). researchgate.netosti.gov
Decarboxylation vs. Decarbonylation Pathways
This compound can undergo decomposition via two primary pathways: decarboxylation and decarbonylation. Studies on the conversion of this compound over supported metal catalysts, such as palladium on carbon (Pd/C), indicate that this compound primarily decomposes via decarbonylation in the liquid phase, yielding carbon monoxide (CO) and butanol. researchgate.net In contrast, formic acid, a related compound, tends to decompose primarily via decarboxylation over Pd/C, producing carbon dioxide (CO₂) and hydrogen (H₂). researchgate.net
Decarboxylation involves the removal of a carboxyl group, typically leading to the formation of CO₂. Decarbonylation, on the other hand, involves the removal of a carbonyl group, resulting in the formation of CO. The preferred pathway for this compound over Pd/C in the liquid phase is decarbonylation. researchgate.net
Influence of Catalysts (e.g., Pd/C, Ru) on Selectivity
The choice of catalyst significantly influences the selectivity of this compound decomposition. Palladium on carbon (Pd/C) has been shown to be active for this compound conversion. researchgate.net Research indicates that over Pd/C, this compound predominantly undergoes decarbonylation to produce CO and butanol. researchgate.net
Studies comparing different metal catalysts (Pd, Ru, Pt, Rh, Ni) for the conversion of formic acid and this compound have shown varying activities and selectivities. researchgate.net While the specific details for this compound across all these catalysts in the provided text are limited, the research highlights that over Pd, Pt, and Rh catalysts, both decarbonylation and decarboxylation pathways can occur, with decarbonylation often predominant. researchgate.net For Ru and Ni catalysts, decarbonylation and decarboxylation were observed at lower temperatures, with other products forming at higher temperatures. researchgate.net
Effect of Water on Hydrolysis and Product Distribution
The presence of water can significantly impact the reaction pathways of this compound, particularly by promoting hydrolysis. When water is present during the conversion of this compound over Pd/C, the formate ester undergoes hydrolysis. researchgate.net Hydrolysis of this compound yields formic acid and butanol. The subsequent decomposition of the formic acid produced via hydrolysis can then occur, favoring the decarboxylation pathway, which leads to increased selectivity toward CO₂ and H₂ production. researchgate.net
Atmospheric Degradation Mechanisms of this compound
The atmospheric degradation of this compound is primarily initiated by reactions with atmospheric oxidants, such as hydroxyl radicals (OH) and chlorine atoms (Cl). These reactions lead to the formation of various products, influencing air quality and atmospheric chemistry.
Photochemical Degradation Studies
Photochemical degradation of volatile organic compounds (VOCs) like this compound is an important atmospheric process initiated by reactions with radical species formed through photolysis. conicet.gov.ar While direct photolysis of formates is generally slow, their degradation is mainly controlled by reactions with OH radicals in the troposphere. conicet.gov.ar Studies on the photo-oxidation of n-butyl formate initiated by chlorine atoms in the presence and absence of nitrogen dioxide (NO₂) have been conducted to understand its atmospheric fate. conicet.gov.arresearchgate.net
Chlorine-Initiated Oxidation Mechanisms and Products
Chlorine atoms play a significant role in initiating the oxidation of n-butyl formate in the atmosphere. conicet.gov.arresearchgate.net Chlorine atoms abstract hydrogen atoms from different sites of the this compound molecule, leading to the formation of various radicals. conicet.gov.ar This process initiates a chain of reactions in the presence of oxygen and nitrogen dioxide. conicet.gov.ar
The chlorine-initiated oxidation of n-butyl formate yields a variety of products, including carbonylic and dicarbonilic species, nitrates, and peroxynitrates. conicet.gov.arresearchgate.net Specific products identified include formic acid (HC(O)OH), propanal (CH₃CH₂C(O)H), butanal (CH₃CH₂CH₂C(O)H), 4-oxothis compound (HC(O)CH₂CH₂CH₂OC(O)H), 3-oxothis compound (CH₃C(O)CH₂CH₂OC(O)H), 2-oxothis compound (CH₃CH₂C(O)CH₂OC(O)H), this compound anhydride (B1165640) (CH₃CH₂CH₂CH₂OC(O)OC(O)H), butyl formyl peroxynitrate (CH₃CH₂CH₂CH₂OC(O)OONO₂), butyl nitrate (B79036) (CH₃CH₂CH₂CH₂ONO₂), and propyl nitrate (CH₃CH₂CH₂ONO₂). conicet.gov.arresearchgate.net The formation of 4-oxothis compound has been observed and accounts for a percentage of the reacted formate. conicet.gov.ar
The initial attack by chlorine atoms occurs at multiple sites on the this compound molecule. conicet.gov.ar The resulting peroxy radicals (ROO•), formed by the reaction of alkyl radicals with molecular oxygen, can then react with nitrogen dioxide to form the corresponding peroxynitrates. conicet.gov.ar
Formation of Peroxynitrates and Nitrates in the Atmosphere
The atmospheric degradation of this compound, particularly through chlorine-initiated oxidation in the presence of NO₂, leads to the formation of organic nitrates and peroxynitrates. conicet.gov.arresearchgate.net Peroxynitrates, such as butyl formyl peroxynitrate (CH₃CH₂CH₂CH₂OC(O)OONO₂), are formed from the reaction of peroxy radicals with nitrogen dioxide. conicet.gov.ar Organic nitrates, such as butyl nitrate (CH₃CH₂CH₂CH₂ONO₂) and propyl nitrate (CH₃CH₂CH₂ONO₂), are also among the identified products. conicet.gov.arresearchgate.net These compounds are important in atmospheric chemistry as they can act as reservoirs for NOₓ and contribute to the formation of ozone and secondary organic aerosols. researchgate.net
The detailed product distribution from the chlorine-initiated oxidation of n-butyl formate in the presence of NO₂ has been studied, providing insight into the specific nitrates and peroxynitrates formed. conicet.gov.arresearchgate.net
| Compound Name | PubChem CID |
| This compound | 11614 |
| Formic acid | 284 |
| 1-Butanol (B46404) | 263 |
| Carbon monoxide | 281 |
| Carbon dioxide | 280 |
| Propanal | 527 |
| Butanal | 261 |
| Butyl nitrate | 8020 |
| Propyl nitrate | 8076 |
| Nitrogen dioxide | 3032679 |
| Oxygen | 977 |
| Chlorine | 243 |
| Hydroxyl radical | 147853 |
| Palladium | 23910 |
| Ruthenium | 23933 |
| 4-oxothis compound | - |
| 3-oxothis compound | - |
| 2-oxothis compound | - |
| This compound anhydride | - |
| Butyl formyl peroxynitrate | - |
This compound (C₅H₁₀O₂), an ester also known as butyl methanoate or formic acid butyl ester, is a compound with diverse applications. wikidata.orgfishersci.ca Its behavior in various chemical environments, from catalytic reactions to atmospheric degradation, is a subject of scientific investigation. This article focuses on the reaction kinetics and mechanisms governing this compound transformations and its degradation pathways in the atmosphere, drawing upon recent research findings.
The chemical reactivity of this compound is influenced by factors such as temperature, the presence of catalysts, and the reaction medium. Understanding the specific pathways it undergoes is crucial for predicting its behavior in different processes.
Decarboxylation vs. Decarbonylation Pathways
This compound can decompose through two primary routes: decarboxylation, which typically yields carbon dioxide (CO₂) and an alkane, and decarbonylation, which produces carbon monoxide (CO) and an alcohol or alkene. Research into the conversion of this compound, particularly in the presence of metal catalysts, highlights the prevalence of the decarbonylation pathway. researchgate.net For instance, studies using palladium on carbon (Pd/C) in the liquid phase demonstrate that this compound primarily undergoes decarbonylation, resulting in the formation of CO and butanol. researchgate.net This is in contrast to the behavior of formic acid, which preferentially decomposes via decarboxylation under similar conditions, generating CO₂ and hydrogen. researchgate.net The distinct preference for decarbonylation in this compound over Pd/C in the liquid phase underscores the influence of the ester functional group and the hydrocarbon chain on the decomposition mechanism.
Influence of Catalysts (e.g., Pd/C, Ru) on Selectivity
Catalysts play a critical role in directing the reaction pathways and influencing the selectivity of this compound conversion. Palladium on carbon (Pd/C) has been identified as an active catalyst for this compound transformations. researchgate.net Investigations have shown that Pd/C primarily promotes the decarbonylation of this compound, leading to the production of CO and butanol. researchgate.net
Comparative studies involving various metal catalysts, including Pd, Ru, Pt, Rh, and Ni, in the conversion of formates, including this compound, reveal differences in their catalytic activity and selectivity. researchgate.net While detailed selectivity data specifically for this compound across all these catalysts in the provided literature is limited, it is noted that catalysts such as Pd, Pt, and Rh tend to facilitate both decarbonylation and decarboxylation pathways, with a propensity for decarbonylation often being observed. researchgate.net The specific nature of the metal and the reaction conditions dictate the favored route and the resulting product distribution.
Effect of Water on Hydrolysis and Product Distribution
The presence of water in the reaction system can significantly alter the reaction pathways of this compound through hydrolysis. Hydrolysis of esters involves the reaction with water to break the ester linkage, forming a carboxylic acid and an alcohol. In the case of this compound, hydrolysis yields formic acid and butanol. researchgate.net
Atmospheric Degradation Mechanisms of this compound
Volatile organic compounds like this compound are subject to degradation in the atmosphere through reactions initiated by various species, impacting air quality and climate.
Photochemical Degradation Studies
Atmospheric degradation of VOCs is often initiated by reactions with highly reactive species generated through photochemical processes. conicet.gov.ar While direct photolysis of formates is generally considered slow, their atmospheric removal is primarily driven by reactions with hydroxyl radicals (OH). conicet.gov.ar Research employing techniques such as pulsed laser photolysis-laser-induced fluorescence has been used to study the kinetics of reactions between OH radicals and various formates, including n-butyl formate, at temperatures relevant to the atmosphere. acs.org Additionally, studies on the photo-oxidation of n-butyl formate initiated by chlorine atoms have been conducted to understand its degradation pathways under atmospheric conditions. conicet.gov.arresearchgate.net
Chlorine-Initiated Oxidation Mechanisms and Products
Chlorine atoms play a notable role in initiating the oxidation of n-butyl formate in the atmosphere, particularly in coastal or polluted environments where chlorine atom concentrations can be significant. conicet.gov.arresearchgate.net The reaction is initiated by the abstraction of hydrogen atoms from different positions within the this compound molecule by chlorine atoms, leading to the formation of various organic radicals. conicet.gov.ar These radicals then react with atmospheric oxygen and other species, such as nitrogen dioxide, to form a range of products. conicet.gov.ar
The chlorine-initiated oxidation of n-butyl formate has been shown to produce a complex mixture of compounds. conicet.gov.arresearchgate.net Identified products include carbonylic compounds (aldehydes and acids), dicarbonilic species, organic nitrates, and peroxynitrates. conicet.gov.arresearchgate.net Specific examples of products detected are formic acid, propanal, butanal, 4-oxothis compound, 3-oxothis compound, 2-oxothis compound, this compound anhydride, butyl formyl peroxynitrate, butyl nitrate, and propyl nitrate. conicet.gov.arresearchgate.net The formation of these products indicates that the chlorine atom attack occurs at multiple C-H bonds within the this compound molecule. conicet.gov.ar The subsequent reactions of the resulting alkyl radicals with O₂ form peroxy radicals, which can then react further, for example, with NO₂ to yield peroxynitrates and nitrates. conicet.gov.ar
Formation of Peroxynitrates and Nitrates in the Atmosphere
A significant outcome of the atmospheric oxidation of this compound, particularly in the presence of nitrogen oxides, is the formation of organic nitrates and peroxynitrates. conicet.gov.arresearchgate.net These compounds are formed from the reactions of peroxy radicals (ROO•), generated during the oxidation process, with nitrogen dioxide (NO₂). conicet.gov.ar Peroxynitrates, with the general structure RC(O)OONO₂, are formed through the reversible addition of NO₂ to acyl peroxy radicals. conicet.gov.ar Organic nitrates (RONO₂) are also produced through the reaction of alkoxy radicals (RO•) with NO₂ or other pathways. conicet.gov.ar
Atmospheric Lifetimes and Transport Potential
The atmospheric lifetime and transport potential of this compound are primarily determined by its reactions with the dominant atmospheric oxidants: hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). Gas-phase reactions with OH radicals are generally the most significant removal pathway for volatile organic compounds like formates in the troposphere during daylight hours. Reactions with ozone and nitrate radicals are typically slower but can contribute to degradation, particularly in specific atmospheric conditions or during nighttime for nitrate radicals.
Studies have investigated the reaction kinetics of OH radicals with various formates, including n-butyl formate and tert-butyl formate. The rate coefficients for these reactions are crucial for estimating atmospheric lifetimes. For n-butyl formate, the temperature-dependent rate coefficient for the reaction with OH radicals has been measured, and at room temperature (298 K), the rate coefficient is reported as 35.4 ± 5.2 in units of 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org Another study reported a rate constant of 3.63 ± 1.08 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ in the temperature range of 233-372 K. acs.org Theoretical calculations for n-butyl formate oxidation by OH radicals have also been performed, providing further insight into the reaction pathways and rate constants over a broader temperature range. acs.orgcaprysses.fr These calculations indicate that hydrogen abstraction reactions are significant, particularly at lower temperatures relevant to the atmosphere. acs.orgcaprysses.fr Specifically, abstraction from the carbon at position 4 appears to dominate at temperatures below 850 K due to a low activation barrier influenced by intermolecular interactions in the transition state. caprysses.fr
For tert-butyl formate, the rate constant for the reaction with OH radicals in aqueous solution at 22°C was measured as (5.23 ± 0.07) × 10⁸ M⁻¹ s⁻¹. researchgate.net Another source provides an estimated atmospheric OH rate constant of 7.37 × 10⁻¹³ cm³/molecule-sec at 25°C for tert-butyl formate. ornl.gov The room temperature rate coefficient for the gas-phase reaction of OH with tert-butyl formate was reported as 7.46 ± 0.91 in units of 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org
Reactions with ozone and nitrate radicals are generally less significant for formates compared to OH radicals. The rate coefficients for reactions with nitrate radicals are typically much lower, around 0.3–6 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar For a series of aliphatic esters, including formates, rate coefficients for the reaction with NO₃ at 296 ± 2 K were found to be in the order of 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. rsc.orgscilit.com The reaction of ozone with formate ion in aqueous solution has a reported rate constant of 1.53 M⁻¹s⁻¹. psu.edu While studies on the gas-phase reaction of ozone with this compound specifically are less prevalent, related studies on other esters suggest these reactions are relatively slow. conicet.gov.aracs.org
Based on the reaction rate constants with atmospheric oxidants, particularly the OH radical, atmospheric lifetimes can be estimated. A study calculated the atmospheric lifetime of n-butyl formate to be 3.3 days based on its reaction with hydroxyl radicals. conicet.gov.ar For tert-butyl formate, an estimated atmospheric half-life of 22 days has been reported. ornl.gov These estimated lifetimes suggest that this compound isomers are removed from the atmosphere relatively quickly through chemical degradation.
The potential for long-range transport of a compound in the atmosphere is inversely related to its atmospheric lifetime. Compounds with longer lifetimes have a greater potential for transport away from their emission sources. Given the estimated atmospheric lifetimes of a few days to a few weeks for this compound isomers, they are considered to have a moderate potential for atmospheric transport. conicet.gov.ar However, their degradation by OH radicals limits their persistence and thus their ability to travel over very long distances compared to more inert compounds.
Hydrolysis can also be a fate pathway for this compound, particularly in atmospheric water droplets (e.g., clouds, fog, rain) or on wet surfaces. ornl.govoup.comusgs.govnih.gov The rate of hydrolysis is dependent on pH and temperature. ornl.govoup.comusgs.gov For tert-butyl formate, half-lives in aqueous solution have been reported as 6 hours at pH 2 (4°C), 5 days at pH 7 (22°C), and 8 minutes at pH 11 (22°C). ornl.govusgs.gov While hydrolysis can contribute to the removal of this compound from atmospheric water phases, the gas-phase reaction with OH radicals is generally considered the dominant removal mechanism in the atmosphere as a whole, given its high vapor pressure which indicates it exists primarily as a vapor. ornl.gov
The degradation of this compound in the atmosphere leads to the formation of various products. For n-butyl formate, photo-oxidation initiated by chlorine atoms has been shown to produce a variety of carbonylic and dicarbonilic species, nitrates, and a peroxynitrate. conicet.gov.arconicet.gov.ar Products can include formic acid, propanal, butanal, and various oxobutyl formates. conicet.gov.arconicet.gov.ar For tert-butyl formate, degradation in atmospheric water droplets can produce tert-butyl alcohol, hydroxy-iso-butyraldehyde, acetone, formaldehyde (B43269), and formic acid. nih.govresearchgate.net
The following table summarizes some of the key kinetic data and estimated atmospheric lifetimes for this compound isomers:
| Isomer | Reaction with | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Estimated Atmospheric Lifetime | Source |
| n-Butyl formate | OH radical | 3.54 × 10⁻¹² | 298 | 3.3 days | acs.orgconicet.gov.ar |
| n-Butyl formate | OH radical | 3.63 × 10⁻¹² | 233-372 | - | acs.org |
| tert-Butyl formate | OH radical | 7.46 × 10⁻¹³ | 298 | - | acs.org |
| tert-Butyl formate | OH radical (est.) | 7.37 × 10⁻¹³ | 298 | 22 days (half-life) | ornl.gov |
| n-Butyl formate | NO₃ radical | ~10⁻¹⁷ (upper limit) | 296 ± 2 | Slow | rsc.orgscilit.com |
| This compound | Ozone | Slower than OH reaction | - | Slow | conicet.gov.ar |
Note: Atmospheric lifetimes are estimates and can vary depending on atmospheric conditions (e.g., concentration of OH radicals, temperature, sunlight). The lifetime based on OH reaction is often the dominant factor.
The relatively short atmospheric lifetimes driven by reactions with OH radicals suggest that while this compound can be transported from its source, it is unlikely to persist in the atmosphere for extended periods or undergo significant long-range transport across continents.
Iv. Environmental Fate and Transport of Butyl Formate
Environmental Degradation Pathways
Butyl formate (B1220265) undergoes various transformation processes in the environment, primarily through hydrolysis and reactions in the atmosphere.
Hydrolysis in Aquatic Environments
Hydrolysis is considered a main fate pathway for butyl formate in the environment, leading to the formation of tert-butyl alcohol and formic acid. ornl.gov The rate of hydrolysis is dependent on pH and temperature. Studies on tert-butyl formate, a related isomer, have shown significant variations in half-life based on these conditions. At pH 2 and 4°C, the reported half-life is approximately 6 hours. ornl.gov At neutral pH (pH 7) and 22°C, the estimated half-life is around 5 days. ornl.gov Under alkaline conditions (pH 11) at 22°C, the hydrolysis is much faster, with a half-life of only about 8 minutes. ornl.gov This indicates that this compound is more persistent in neutral or slightly acidic aquatic environments compared to alkaline conditions.
| pH | Temperature (°C) | Half-life | Source |
|---|---|---|---|
| 2 | 4 | ~6 hours | Church et al. ornl.gov |
| 7 | 22 | ~5 days | Church et al. ornl.gov |
| 11 | 22 | ~8 minutes | Church et al. ornl.gov |
Volatilization from Soil and Water Surfaces
This compound's physicochemical properties, such as its vapor pressure and Henry's Law constant, suggest that volatilization from soil and water surfaces is likely to occur. ornl.gov Its high vapor pressure indicates that it will primarily exist as a vapor in the atmosphere. ornl.gov The estimated Henry's Law constant for tert-butyl formate is reported as 6.9 × 10⁻⁴ atm-m³/mol at 25°C. ornl.gov For sec-butyl acetate (B1210297), a compound with similar properties, the estimated Henry's Law constant indicates that volatilization from water surfaces is expected, with estimated half-lives of 5.4 hours from a model river and 5 days from a model lake. charite.de This suggests that volatilization can be a significant transport pathway for this compound from aquatic and soil environments to the atmosphere.
Atmospheric Hydrolysis and Reaction with Atmospheric Moisture
Once in the atmosphere, this compound can undergo degradation through reactions with atmospheric constituents. Atmospheric hydrolysis via reaction with atmospheric moisture is a potential fate process. ornl.gov Additionally, reactions with hydroxyl (OH) radicals are significant in the atmospheric degradation of organic compounds. The atmospheric half-life for tert-butyl formate due to reaction with atmospheric OH radicals is estimated to be 22 days. ornl.gov For n-butyl formate, the atmospheric lifetime due to reaction with OH radicals has been calculated to be approximately 3.3 days. conicet.gov.ar This suggests that reaction with OH radicals is a relatively fast process contributing to the removal of this compound from the atmosphere.
Modeling and Prediction of Environmental Concentrations
Predicting the environmental concentrations of chemicals like this compound requires the use of environmental fate models that consider various transport and transformation processes.
Fugacity Models for Environmental Distribution
Fugacity models are widely used to predict the distribution of chemicals among different environmental compartments such as air, water, soil, and sediment. nih.gov These models utilize the physicochemical properties of a substance to estimate its partitioning behavior. rsc.org Mackay-Type Level III Fugacity Models, for instance, can predict the distribution ratios in an open system at steady state. nih.gov For 1-butanol (B46404), a related alcohol, a Mackay-Type Level III Fugacity Model predicted the highest distribution ratio in water and soil when there was equal release to atmosphere, water, and soil. env.go.jp While specific fugacity modeling results for this compound were not extensively detailed in the provided information, these models are a standard tool for assessing the likely environmental distribution of volatile organic compounds like this compound. nih.gov
Probabilistic Sensitivity Analysis of Model Parameters
Environmental fate models, including fugacity models, rely on various input parameters, each with associated uncertainty. Probabilistic sensitivity analysis is a technique used to evaluate the impact of variability and uncertainty in these input parameters on the model's predictions. uio.no This involves assigning a distribution to the parameters and running simulations to develop a probability distribution of the predicted environmental concentrations or risks. uio.no This approach helps in identifying the parameters that have the most significant influence on the model outcomes, thereby providing insight into the reliability of the predictions and highlighting areas where further data collection may be necessary. acs.org, exinfm.com Studies applying probabilistic sensitivity analysis to the environmental concentrations of related compounds like methyl tert-butyl ether (MTBE) and its degradation products, including tert-butyl formate, have been conducted to assess the influence of different model input parameters on predicted concentrations in various environmental compartments. researchgate.net, acs.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
|---|---|
| This compound | 11614 |
| tert-Butyl formate | 61207 |
| Formic acid | 284 |
| tert-Butyl alcohol | 6386 |
| Methyl tert-butyl ether | 16225 |
Multispecies Transformation Models for Predicting Environmental Levels
Earlier environmental fate models often did not consider the formation of transformation products, which was a limitation addressed by the development of multispecies models. americanelements.comthegoodscentscompany.combmrb.io A multispecies transformation model has been parameterized to predict European concentration levels of MTBE, and for the first time, TBF and TBA. americanelements.comthegoodscentscompany.combmrb.io While predicted water and air concentrations of MTBE showed good agreement with measured environmental samples, studies comparing environmental levels of TBF and TBA with model predictions were not available. americanelements.comthegoodscentscompany.combmrb.io
Probabilistic sensitivity analysis has been employed to identify the most influential parameters for predicting the concentrations of MTBE, TBF, and TBA in soil, water, and air. americanelements.comthegoodscentscompany.combmrb.io Beyond general environmental fate, multispecies reactive transport models are also increasingly used to characterize contaminated groundwater sites and evaluate natural attenuation processes, incorporating both diffusion and reaction mechanisms. herts.ac.uk
Biotransformation and Biodegradation Studies
Biotransformation and biodegradation play significant roles in the environmental attenuation of tert-butyl formate. Research in this area often overlaps with studies on the degradation of MTBE, as TBF is a key intermediate in the microbial metabolism of MTBE by certain organisms.
Tert-butyl formate (TBF) serves as a crucial intermediate in the microbial degradation of MTBE by specific bacterial strains, including Mycobacterium austroafricanum IFP 2012 and Mycobacterium vaccae JOB5. fishersci.cawikipedia.orgthegoodscentscompany.com Studies involving propane-oxidizing bacteria have indicated that these microorganisms can mineralize MTBE, with recent findings suggesting that tert-butyl formate might be the initial oxidation product in this process. fishersci.at
Certain bacterial strains have demonstrated the ability to utilize tert-butyl formate as a carbon source. nih.gov The microbial degradation pathway of MTBE frequently involves its initial oxidation to tert-butyl formate, followed by subsequent hydrolysis. fishersci.cathegoodscentscompany.comwikipedia.orgnih.gov The presence of other compounds can influence the degradation of MTBE by bacteria that are also capable of metabolizing this compound. nih.gov
When tert-butyl formate is generated during the microbial degradation of MTBE, it is commonly hydrolyzed, leading to the formation of tert-butyl alcohol (TBA) and formate (or formic acid). fishersci.cathegoodscentscompany.comwikipedia.org Other intermediate products identified in the MTBE degradation pathway that can occur subsequent to TBF include TBA, 2-hydroxyisobutyric acid (HIBA), acetone, formaldehyde (B43269), and 2-methyl-2-hydroxy-1-propanol (MHP). herts.ac.ukthegoodscentscompany.comnih.govfishersci.cafishersci.pt These intermediate compounds are subject to further degradation in the environment. nih.govfishersci.pt
Studies on the reaction of hydroxyl radicals with MTBE in the presence of NOx have identified tert-butyl formate as a major product. The yields of various products from this reaction have been determined: americanelements.com
| Product | Yield (mols/mol MTBE converted) |
| tert-Butyl formate | 0.68 ± 0.05 |
| Methyl acetate | 0.14 ± 0.02 |
| Acetone | 0.026 ± 0.003 |
| tert-Butanol (B103910) | 0.062 ± 0.009 |
| Formaldehyde | 0.48 ± 0.05 |
V. Spectroscopic and Computational Analysis of Butyl Formate
Advanced Spectroscopic Characterization Techniques
Spectroscopy plays a crucial role in identifying and confirming the structure of butyl formate (B1220265) and analyzing its transformation products.
Mass Spectrometry (MS) Analysis of Butyl Formate and its Radicals
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and identifying its fragmentation patterns, which can provide structural information. Electron ionization (EI) mass spectrometry of this compound (C₅H₁₀O₂) shows a molecular ion peak at m/z 102. nih.govnih.gov Characteristic fragmentation peaks are also observed, which correspond to various fragment ions produced by the breaking of chemical bonds within the molecule. For instance, prominent peaks in the EI-MS spectrum of this compound include m/z 56.0 (base peak), 41.0, 31.0, 43.0, and 27.0. nih.govnih.gov These fragments arise from the cleavage of the ester linkage and the butyl chain.
Studies investigating the atmospheric degradation or combustion of this compound often utilize MS, particularly coupled with gas chromatography (GC-MS), to identify radical species and stable intermediate products. conicet.gov.arebi.ac.uk The analysis of this compound radicals, such as those formed by hydrogen abstraction, is crucial for understanding reaction pathways. For example, in combustion studies, the fate of this compound radicals (BFRn, where n indicates the carbon number of the radical site) has been investigated by calculating rate constants for decomposition channels like β-scission and hydrogen transfer reactions. researchgate.netacs.orgfigshare.com GC-MS has been used to identify products like 4-oxothis compound (HC(O)CH₂CH₂CH₂OC(O)H) in photo-oxidation studies, accounting for a percentage of the reacted formate. conicet.gov.ar
An example of GC-MS data for this compound is shown below:
| Spectra ID | Instrument Type | Ionization Mode | Top 5 Peaks (m/z:Intensity) | Notes |
| 27190 | EI-B | positive | 56.0:99.99, 41.0:58.34, 31.0:40.55, 43.0:20.99, 27.0:16.49 | instrument=HITACHI RMU-7M nih.gov |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is widely used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the ester functional group. nih.govthermofisher.comavantorsciences.comnist.gov A prominent band is typically observed in the region of 1730-1750 cm⁻¹, which is assigned to the stretching vibration of the carbonyl group (C=O). Other significant bands include those related to the C-O stretching vibrations of the ester linkage and C-H stretching vibrations of the alkyl chain. nist.gov
IR spectroscopy can also be used to monitor the consumption of this compound and the formation of new products in chemical reactions. conicet.gov.ar For instance, in photo-oxidation studies, the variation of reactants and products was followed using FTIR spectroscopy. conicet.gov.ar Comparison of experimental IR spectra with theoretically calculated spectra can aid in the identification of reaction products, including dicarbonyl species. conicet.gov.ar
Examples of reported IR spectral information for this compound include:
Technique: Neat nih.govthermofisher.comavantorsciences.com
Instrument: Bruker Tensor 27 FT-IR nih.gov
Source: Bio-Rad Laboratories, Inc. nih.govthermofisher.comavantorsciences.com
Observation: Infrared spectrum Conforms to standard. thermofisher.comavantorsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are valuable techniques for confirming the structure and assessing the purity of this compound. contaminantdb.cachemicalbook.com
¹H NMR spectroscopy reveals the different types of hydrogen atoms and their connectivity based on their chemical shifts and coupling patterns. The ¹H NMR spectrum of this compound shows distinct signals for the protons in the formyl group (-CHO), the methylene (B1212753) groups (-CH₂-) of the butyl chain, and the terminal methyl group (-CH₃). The chemical shifts and splitting patterns are characteristic of the this compound structure.
¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound shows signals for the carbonyl carbon, the oxygen-bearing methylene carbon, and the other carbons in the butyl chain. nih.govnih.govchemicalbook.com The chemical shifts are sensitive to the electronic environment of each carbon atom.
NMR spectroscopy has been used to identify products in reactions involving this compound, such as the identification of aldehydes formed during photo-oxidation by analyzing their characteristic carbonyl proton shifts in ¹H NMR spectra. conicet.gov.ar
Examples of NMR data for this compound:
¹³C NMR Spectral Data (in CDCl₃) nih.govnih.govchemicalbook.com
| Shift (ppm) | Intensity |
| 161.47 | 1000.00 |
| 63.94 | 869.00 |
| 30.72 | 754.00 |
| 19.18 | 770.00 |
| 13.66 | 743.00 |
¹H NMR Spectral Data
Spectrum available (predicted in D₂O).
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry techniques, such as ab initio calculations and Density Functional Theory (DFT), are powerful complements to experimental spectroscopy for understanding the properties and reactivity of this compound.
Ab Initio Calculations for Molecular Geometry and Energy
Ab initio calculations, based on first principles of quantum mechanics, are used to determine the optimized molecular geometry and calculate the energy of this compound and its related species, including transition states and radicals. acs.orgfigshare.comresearchgate.netresearchgate.netucsd.edurice.edu These calculations provide insights into the stable conformations of the molecule and the energy landscape of reactions.
Studies on this compound oxidation have employed ab initio methods to calculate thermochemical properties, such as the standard enthalpy of formation. acs.org Different levels of theory and basis sets, such as G3B3, G3//MP2/aug-cc-pVDZ, and CBS-QB3, have been used for these calculations, showing good agreement in the calculated values. acs.org Geometry optimization and vibrational frequency calculations are often performed at levels like MP2/aug-cc-pVDZ. acs.org Ab initio calculations are also used to investigate the influence of molecular geometry on properties like positron binding energy by comparing isomers. ucsd.edu
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is another widely used computational method for studying the electronic structure and reactivity of molecules. DFT calculations are particularly useful for investigating reaction pathways, transition states, and activation energies. conicet.gov.arfigshare.comresearchgate.netacs.orgrsc.org
DFT studies have been conducted to understand the degradation pathways of this compound, including its reactions with atmospheric oxidants like OH radicals and Cl atoms. conicet.gov.arrsc.org These calculations help to determine the most favorable reaction channels and the kinetics of these processes. For example, DFT methods using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been applied to calculate theoretical spectra and obtain thermodynamical data to compare the relative importance of different reaction paths. conicet.gov.ar DFT calculations have also been used to compute ab initio rates for hydrogen abstraction reactions by radicals like H• and HO₂• from this compound. researchgate.netnih.gov These studies provide valuable data for developing detailed kinetic models of this compound oxidation and combustion. researchgate.netacs.orgfigshare.com
Molecular Dynamics Simulations for Structural and Dynamical Properties
Classical molecular dynamics (MD) simulations have been employed to investigate the structural and dynamical properties of n-butyl formate across a range of temperatures. Studies have focused on characterizing properties such as liquid density, isobaric expansion coefficient, isothermal compressibility, heat capacities, and internal pressure over a temperature range spanning from 298.15 K to 623.15 K. researchgate.netresearchgate.net These simulations utilize fluctuations in ensemble volume and energy to derive properties like isothermal compressibility and heat capacities. researchgate.netresearchgate.net
Furthermore, MD simulations provide insights into the dynamic behavior of n-butyl formate, enabling the determination of properties such as the self-diffusion coefficient and viscosity. researchgate.netresearchgate.net The results from these simulations have substantiated the low viscosity characteristic of this compound, a property of interest for its application as a solvent in extraction processes. researchgate.net Structural properties have also been explored through techniques like atom-atom pair correlation function analysis. researchgate.net
Data derived from molecular dynamics simulations can be presented in tables to show the temperature dependence of various properties. For instance, simulated values for liquid density, isobaric expansion coefficient, self-diffusion coefficient, and viscosity can be tabulated across the studied temperature range (298.15 K to 623.15 K).
Thermochemical Calculations and Enthalpies of Formation
Thermochemical properties of n-butyl formate, particularly its standard enthalpy of formation (ΔfH° at 298.15 K), have been determined through ab initio calculations using various levels of theory and methodologies. acs.orgcaprysses.fr Common computational approaches include composite methods such as G3B3, G3//MP2/aug-cc-pVDZ, and CBS-QB3. acs.orgcaprysses.fr These calculations are typically performed via atomization schemes or through the analysis of isomerization reactions, such as the isomerization of ethyl propanoate to this compound. acs.orgcaprysses.fr
Studies have shown that different levels of theory used for geometry optimization and frequency calculation can yield slightly different, but consistent, values for the standard enthalpy of formation. acs.org For example, calculations using G3B3 and G3//MP2/aug-cc-pVDZ have shown close agreement. acs.org
The standard enthalpy of formation for n-butyl formate has been reported based on these computational methods. A recommended value can be derived as an average of results obtained from multiple theoretical approaches, with the standard deviation providing an estimate of the uncertainty. acs.org Literature values for the standard enthalpy of formation of this compound are generally consistent with these computational findings. acs.orgcaprysses.fr
In addition to the enthalpy of formation of the parent compound, thermochemical calculations using methods like CBS-QB3 have been used to determine enthalpies of formation, entropies, and specific heats for this compound and its primary radicals, as well as various combustion intermediates. researchgate.net These data are crucial for developing detailed kinetic models to understand processes such as the oxidation and combustion of this compound. researchgate.net
A summary of calculated standard enthalpies of formation using different computational methods can be presented in a table:
| Method | ΔfH° (298.15 K) (kJ/mol) |
| G3B3 | Value from Ref acs.orgcaprysses.fr |
| G3//MP2/aug-cc-pVDZ | Value from Ref acs.orgcaprysses.fr |
| CBS-QB3 | Value from Ref acs.orgcaprysses.fr |
| Average (Recommended) | Value from Ref acs.org |
Note: Specific numerical values for ΔfH° from references acs.org and caprysses.fr would be inserted into the table if available and precisely extractable from the search snippets. Search result aip.org also lists an enthalpy of formation value for this compound.
Vi. Toxicology and Biological Activity Research on Butyl Formate
Toxicological Studies and Risk Assessment
Toxicological studies provide crucial data for evaluating the potential hazards of butyl formate (B1220265) exposure. Risk assessment involves using this data to determine the likelihood of adverse effects under specific exposure conditions.
Acute Toxicity in Mammalian Models
Acute toxicity studies in mammalian models provide information on the adverse effects that occur following a single or short-term exposure to a substance. For tert-butyl formate, an isomer of butyl formate, an acute gavage study in male mice examined testicular toxicity. ornl.gov This study, which also evaluated methyl tert-butyl ether (MTBE) and tert-butyl alcohol, indicated minimal testicular toxicity in mice after acute exposure to tert-butyl formate. ornl.gov While no dose-related changes in serum or fecal testosterone (B1683101) levels were observed, significantly decreased absolute testes weight was noted at doses of ≥400 mg/kg tert-butyl formate. ornl.gov No treatment-related histopathological lesions were observed in mice exposed to tert-butyl formate in this study. ornl.gov
For this compound (CASRN 592-84-7), an oral LD50 in rabbits was reported as 2656 mg/kg. coleparmer.comthegoodscentscompany.com Inhalation toxicity studies in cats showed a lethal concentration low (LCLo) of 10418 ppm for 70 minutes, with observed effects including behavioral muscle contraction or spasticity, conjunctival irritation, and effects on the lungs, thorax, or respiration. thegoodscentscompany.com
Table 1: Acute Toxicity Data for this compound and Tert-Butyl Formate
| Compound | Species | Route of Exposure | Endpoint | Value | Reference |
| This compound | Rabbit | Oral | LD50 | 2656 mg/kg | coleparmer.comthegoodscentscompany.com |
| This compound | Cat | Inhalation | LCLo | 10418 ppm/70M | thegoodscentscompany.com |
| tert-Butyl Formate | Mouse | Oral (Gavage) | Testicular Toxicity | Decreased testes weight at ≥400 mg/kg | ornl.gov |
Subchronic and Chronic Toxicity Studies
Developmental and Reproductive Toxicity
Developmental toxicity studies assess the potential for a substance to cause adverse effects on a developing organism from conception to sexual maturity. Reproductive toxicity studies evaluate the potential for a substance to affect male and female reproductive systems and function. For tert-butyl formate, no developmental or reproductive toxicity studies in humans or animals were identified in a 2017 review. ornl.gov Some safety data sheets for this compound also indicate no data available or that it shall not be classified as a reproductive toxicant. coleparmer.comchemos.decdhfinechemical.comthermofisher.com
Mechanisms of Toxicological Effects
Understanding the mechanisms by which a substance exerts its toxic effects is crucial for predicting its behavior and potential hazards. While specific detailed mechanisms for this compound are not extensively documented in the provided information, some general insights can be drawn. The irritating effects on the eyes and respiratory system suggest a direct interaction with mucous membranes. nih.govcoleparmer.comfishersci.co.ukcdhfinechemical.comthermofisher.com High concentrations may also have a narcotic effect, indicating potential interaction with the central nervous system. coleparmer.comnoaa.govnj.gov
Target Organs and Systemic Effects (e.g., respiratory system, testicular)
Based on available data, this compound can cause irritation to the eyes, skin, and respiratory tract. nih.govcoleparmer.comfishersci.co.ukcdhfinechemical.comthermofisher.comnj.gov Inhalation of vapors may lead to dizziness or suffocation and a burning sensation in the chest. coleparmer.com High exposure may affect the nervous system, potentially causing central nervous system depression. coleparmer.comnj.gov
Regarding specific organ toxicity, the respiratory system is identified as a target organ for single exposure. nih.govfishersci.co.ukcdhfinechemical.comthermofisher.comwindows.net An acute inhalation study in rats involving n-butyl acetate (B1210297), a related compound, showed dose-dependent narcotic effects and respiratory tract irritation. canada.ca
Table 2: Observed Target Organs and Systemic Effects of this compound
| System/Organ | Effect | Reference |
| Eyes | Irritation, serious irritation | nih.govcoleparmer.comfishersci.co.ukcdhfinechemical.comthermofisher.comnj.gov |
| Skin | Irritation, dermatitis | coleparmer.comfishersci.co.ukcdhfinechemical.comnj.govaksci.com |
| Respiratory System | Irritation, may cause respiratory irritation | nih.govcoleparmer.comfishersci.co.ukcdhfinechemical.comthermofisher.comnj.gov |
| Central Nervous System | Depression (with large amounts ingested or high inhalation) | coleparmer.comnj.gov |
| Testes (tert-butyl formate) | Decreased weight (acute study) | ornl.gov |
Metabolic Pathways and Biotransformation in Biological Systems
The metabolism and biotransformation of this compound in biological systems are important for understanding its fate in the body and the potential formation of toxic metabolites. This compound is a carboxylate ester. hmdb.ca Esters like this compound can undergo hydrolysis, breaking down into their parent alcohol (butan-1-ol) and carboxylic acid (formic acid). ornl.govoup.com
For tert-butyl formate, hydrolysis in aqueous solutions yields tert-butyl alcohol and formic acid. ornl.govoup.com The hydrolysis rate is influenced by pH. oup.com Formic acid is a simple organic substance that can serve as a carbon and energy source for living cells and is involved in metabolic pathways such as the TCA cycle and glycolysis. researchgate.net Formate can also be condensed with tetrahydrofolate (THF) and reduced to 5,10-methylene-THF, entering other metabolic routes. researchgate.net
Biotransformation can also occur through microbial activity. Indonesian lactic acid bacteria have been shown to transform n-butanol into various fruity-like bio-flavors, including this compound, through a biotransformation approach using n-butanol as a precursor. researchgate.netugm.ac.idresearchgate.net
The metabolism of esters, such as methyl tert-butyl ether (MTBE), can involve oxidation by cytochrome P450 enzymes, producing metabolites like formaldehyde (B43269) and formic acid. While this is noted for a related ether, the primary biotransformation pathway for this compound is expected to involve ester hydrolysis.
Table 3: Biotransformation Products of this compound (Expected)
| Parent Compound | Expected Biotransformation Pathway | Products |
| This compound | Hydrolysis | Butan-1-ol, Formic Acid |
Hydrolysis to Formic Acid and Butanol/tert-Butanol (B103910)
This compound is subject to hydrolysis, a chemical reaction where it is broken down by water. This process yields formic acid and the corresponding butanol isomer, which can be either n-butanol or tert-butanol depending on the specific this compound isomer. For tert-butyl formate, hydrolysis in aqueous solutions has been demonstrated, producing tert-butyl alcohol and formic acid. ornl.govoup.com The rate of this hydrolysis is influenced by pH and temperature. oup.com For instance, studies on tert-butyl formate show half-lives of approximately 6 hours at pH 2 and 4°C, 5 days at neutral pH (22°C), and 8 minutes at pH 11 (22°C). ornl.govoup.com These findings suggest that hydrolysis can occur across a range of physiological conditions. ornl.gov Similarly, sec-butyl formate is also reported to be rapidly hydrolyzed under physiological conditions to formic acid and sec-butanol.
Further Metabolism of Formic Acid and Butanol Derivatives
Following the hydrolysis of this compound, the resulting formic acid and butanol isomers undergo further metabolic processing. Formic acid is an essential intermediary metabolite in one-carbon metabolism. nih.gov It can be produced from various substrates through both folate-dependent and folate-independent reactions. nih.govannualreviews.org The primary pathway for the removal of formate is folate-dependent. nih.gov
The metabolism of butanol isomers differs based on their structure. 1-Butanol (B46404) (n-butanol), a primary alcohol, is primarily metabolized in vertebrates similarly to ethanol. It is converted by alcohol dehydrogenase to butyraldehyde, which is then further oxidized to butyric acid by aldehyde dehydrogenase. Butyric acid can be fully metabolized through the β-oxidation pathway to carbon dioxide and water. wikipedia.org In contrast, tert-butanol, a tertiary alcohol, is not a substrate for alcohol dehydrogenase and is metabolized more slowly in mammals. who.int Possible metabolic routes for tert-butanol include direct conjugation with glucuronic acid and oxidation of alkyl substituents. who.int Studies have shown that following treatment with tert-butanol, a significant portion can be detected as the glucuronide conjugate in urine. who.int tert-Butyl alcohol can also be further oxidized to products such as 2-methyl-1,2-propanediol, alpha-hydroxyisobutyric acid, and acetone. ornl.gov
The metabolic pathways of butanol isomers are summarized in the following table:
| Butanol Isomer | Primary Metabolic Enzyme(s) | Key Metabolic Intermediate(s) | Further Metabolism Pathway(s) |
| 1-Butanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Butyraldehyde, Butyric Acid | β-oxidation to CO2 and Water |
| tert-Butanol | Not Alcohol Dehydrogenase | Glucuronide Conjugates, 2-methyl-1,2-propanediol, alpha-hydroxyisobutyric acid, Acetone | Excretion, Further Oxidation |
Influence of Folate-Dependent Pathways on Formate Metabolism
The metabolism and elimination of formic acid are significantly influenced by folate-dependent pathways. Formic acid is primarily eliminated through the one-carbon pathway, where folic acid acts as a coenzyme. cdnsciencepub.comcdnsciencepub.com The rate at which formic acid is oxidized and eliminated is dependent on adequate levels of hepatic folic acid, particularly hepatic tetrahydrofolate (THF). cdnsciencepub.comcdnsciencepub.com
Research has demonstrated that folate deficiency can lead to elevated levels of formate. nih.govcdnsciencepub.com For example, studies have shown that significantly higher formate levels are produced when folate-deficient animals are exposed to methanol (B129727) (which is metabolized to formic acid) compared to folate-sufficient animals. cdnsciencepub.comcdnsciencepub.com The half-life of formic acid has been observed to be longer in folate-deficient states. cdnsciencepub.com This highlights the critical role of folate in the efficient detoxification and removal of formate from the body. Formate can be oxidized to carbon dioxide via 10-formyl-THF dehydrogenase, a process that occurs in both mitochondria and the cytosol. annualreviews.org
Potential Biological Applications and Derivatives
While this compound itself is primarily discussed in terms of its metabolism and use as a solvent or intermediate, research has explored the potential biological applications of its derivatives.
Exploration of this compound Derivatives for Therapeutic Properties
The exploration of this compound derivatives for therapeutic properties is an area of ongoing research. This often involves synthesizing compounds that incorporate the this compound structure or related moieties into larger, more complex molecules designed to target specific biological pathways. For instance, studies on sec-butyl formate derivatives have explored their potential therapeutic properties.
More broadly, derivatives of carboxylic acids and esters, the class to which this compound belongs, have been investigated for a wide range of biological activities. Amide derivatives, formed from carboxylic acids, have shown potential in medicinal chemistry with various reported biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Similarly, benzoxazole (B165842) derivatives, which can incorporate ester functionalities, have been studied for potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The incorporation of groups like the tert-butyl group into phenolic compounds has been shown to enhance biological activity by influencing properties such as solubility and stability. mdpi.com
While direct therapeutic applications for this compound itself are not widely reported, the study of its derivatives and related ester compounds suggests a potential for designing molecules with desired biological activities by leveraging the chemical properties and metabolic fates of the formate and butanol moieties.
Vii. Conclusion and Future Research Directions for Butyl Formate
Summary of Key Research Findings
Recent research on butyl formate (B1220265) has significantly advanced the understanding of its chemical behavior, particularly in high-temperature oxidation processes relevant to its potential as a biofuel component. Detailed kinetic studies, often combining experimental approaches like jet-stirred reactors and shock tubes with theoretical calculations (e.g., ab initio methods), have provided insights into its decomposition and reaction pathways. acs.orgd-nb.inforesearchgate.netfigshare.comresearchgate.netresearchgate.net These studies have focused on determining absolute rate constants for key reactions, such as hydrogen abstraction by radicals like OH, H, and HO₂. acs.orgresearchgate.netfigshare.comresearchgate.netresearchgate.netacs.org Analysis of reaction pathways has highlighted the importance of unimolecular decomposition reactions, which can produce compounds like formic acid and 1-butene. acs.orgresearchgate.netfigshare.com
In the environmental realm, research has identified tert-butyl formate as a significant degradation product of methyl tert-butyl ether (MTBE), a former gasoline additive. smolecule.comoup.comresearchgate.netornl.gov Studies have characterized the hydrolysis kinetics of tert-butyl formate in aqueous environments across varying pH and temperature conditions, revealing its susceptibility to degradation via this pathway. oup.comornl.gov Advanced oxidation processes, such as ozone/UV treatment, have also been explored as effective methods for degrading tert-butyl formate and its intermediates in water. smolecule.comresearchgate.net
Identification of Research Gaps and Challenges
Despite the progress, several research gaps and challenges remain in the study of butyl formate. A notable challenge in the area of combustion chemistry is the limited availability of comprehensive experimental data and precisely determined reaction rates for the initial steps of this compound oxidation. combustion-institute.it While kinetic models have been developed, uncertainties persist, particularly concerning the low-temperature oxidation chemistry and the influence of different molecular conformations on reaction kinetics. acs.orgresearchgate.netcombustion-institute.it
From an environmental perspective, although the hydrolysis kinetics of tert-butyl formate are relatively well-understood, there is a need for more data on the actual environmental concentrations of both this compound and its degradation products. researchgate.net Such data are crucial for validating environmental fate models and providing a more accurate assessment of its environmental impact. Challenges observed in the conventional synthesis of other esters, such as low equilibrium conversion rates and the complexity of product separation and purification, suggest that similar hurdles may exist for this compound synthesis routes, necessitating the exploration of more efficient methods. mdpi.comresearchgate.net
Emerging Trends and Future Research Avenues
Future research on this compound is trending towards more sustainable production methods, advanced modeling techniques, the development of novel catalysts, and a deeper understanding of its environmental interactions.
Green Synthesis and Sustainable Production of this compound
An emerging trend is the focus on developing green and sustainable routes for ester production, including this compound, often utilizing biomass-derived feedstocks. acs.orgresearchgate.netfigshare.comeuropa.euresearchgate.netthebioscan.com This aligns with the broader movement towards a bio-based economy and reducing reliance on petrochemicals. Research into enzymatic synthesis, which offers milder reaction conditions and reduced environmental impact compared to traditional chemical synthesis, presents a promising avenue for the sustainable production of formate esters. mdpi.com Future work is likely to explore and optimize such environmentally friendly synthesis pathways for this compound.
Advanced Kinetic Modeling for Complex Reaction Systems
Continued research is expected in the area of advanced kinetic modeling to gain a more detailed understanding of this compound's behavior in complex systems, particularly under combustion conditions. This involves refining existing models with more accurate ab initio calculations and validating them against a wider range of experimental data. acs.orgd-nb.inforesearchgate.netfigshare.comresearchgate.netresearchgate.net Future efforts will likely focus on reducing uncertainties in low-temperature chemistry and incorporating the effects of molecular conformations to improve the predictive capability of these models for various applications, including the development of cleaner combustion technologies. researchgate.netresearchgate.netcombustion-institute.it
Development of Novel Catalytic Systems for this compound Conversions
The development of novel catalytic systems is a key area for future research to improve the efficiency and sustainability of this compound synthesis and conversion processes. This includes exploring heterogeneous catalysts and potentially ionic liquids, which offer advantages over traditional homogeneous catalysts such as easier separation and reduced waste generation. mdpi.comresearchgate.netbeilstein-journals.org Investigating enzymatic catalysts specifically for this compound synthesis or reactions could also lead to more selective and environmentally benign processes. mdpi.com Research on catalytic upgrading of related carboxylic acids and alcohols provides a foundation for developing catalysts tailored for this compound conversions. nih.gov
Further Exploration of Biological Activity and Metabolic Fates
Research into the biological activity and metabolic fate of this compound is an evolving area, particularly concerning its presence in biological systems and its potential transformation pathways. This compound is a formate ester found naturally in various fruits like apples and strawberries, as well as in some fermented products such as sherry and Parmesan cheese. nih.govebi.ac.uk Its presence in these natural sources suggests a degree of interaction with biological matrices.
The primary metabolic pathway identified for this compound involves hydrolysis. This process, catalyzed by enzymes like esterases in biological systems, breaks down this compound into its constituent components: formic acid and n-butanol. The rate of this hydrolysis can be influenced by pH, with studies on tert-butyl formate (a structural isomer) showing varying half-lives depending on the acidity or alkalinity of the environment. ornl.govoup.com For instance, the hydrolysis half-life of tert-butyl formate was reported as approximately 6 hours at pH 2 (4°C), 5 days at neutral pH (22°C), and 8 minutes at pH 11 (22°C). ornl.govoup.com While these specific rates are for the tert-butyl isomer, they illustrate the pH dependence likely also relevant to this compound hydrolysis in biological contexts, where pH can vary across different tissues and cellular compartments.
Following hydrolysis, the resulting metabolites, formic acid and n-butanol, enter their respective metabolic pathways. Formic acid is a key intermediate in one-carbon metabolism, contributing to the synthesis of essential molecules like purines and thymidylates, and playing a role in methylation reactions. nih.govannualreviews.org It is primarily produced in mitochondria and can be converted to 10-formyl-tetrahydrofolate (THF) in the cytoplasm and nucleus. nih.govannualreviews.org N-butanol, the other hydrolysis product, is an alcohol that can undergo further oxidation, typically via alcohol dehydrogenase and aldehyde dehydrogenase enzymes, eventually leading to the formation of butyric acid and subsequently entering central metabolic pathways like the citric acid cycle.
Studies on the biodegradation of related compounds, such as methyl tert-butyl ether (MTBE), provide insights into potential microbial interactions with formate esters. tert-Butyl formate has been identified as a degradation product of MTBE in some microbial systems, including certain bacteria and fungi. nih.govnih.govbioline.org.brnih.gov In these instances, tert-butyl formate is further hydrolyzed to tert-butyl alcohol and formic acid. nih.govnih.gov This suggests that microbial populations in various environments, including potentially within biological systems like the gut microbiome, could play a role in the metabolic processing of this compound.
While the fundamental hydrolysis pathway is understood, the nuances of this compound's biological activity and its complete metabolic fate in complex biological systems, particularly in mammals, warrant further in-depth investigation. Research could explore the specific esterases involved in its hydrolysis in different tissues and species, quantify the rates of metabolism in vivo, and track the incorporation of the formate and butanol metabolites into various biochemical pools.
Limited research has explored the direct biological activity of this compound beyond its role as a flavoring agent. Some studies investigating the antimicrobial activity of solvents have included butyl acetate (B1210297) (a different ester), showing it can have an impact on microbial survival at certain concentrations. nih.gov However, specific data on the antimicrobial or other biological activities of this compound itself are scarce in the provided search results.
Future research directions should focus on:
Identifying and characterizing the specific enzymes responsible for this compound hydrolysis in different biological compartments.
Quantifying the rates of absorption, distribution, metabolism, and excretion of this compound in vivo.
Investigating potential interactions of this compound or its metabolites with specific biological targets or pathways.
Exploring the role of the microbiome in the metabolism of ingested this compound.
Conducting targeted studies to assess specific biological activities of this compound, such as potential antimicrobial or signaling properties.
Detailed research findings on the biological activity and metabolic fates of this compound are not extensively available in the provided search results beyond the general hydrolysis pathway. However, the hydrolysis half-life data for tert-butyl formate can serve as an example of the type of quantitative data that is valuable in understanding the fate of such compounds.
Below is a conceptual representation of the hydrolysis of this compound:
| Reactant | Enzyme Class | Products |
| This compound | Esterases | Formic acid, n-Butanol |
Further research is needed to populate detailed data tables regarding specific enzymatic rates, tissue distribution of enzymes, and metabolite concentrations over time in various biological systems.
Q & A
Q. What are the recommended safety protocols for handling Butyl formate in laboratory experiments?
Answer: Safe handling requires adherence to hazard controls outlined in Safety Data Sheets (SDS), including:
- Engineering controls : Use local exhaust ventilation or closed systems to minimize vapor exposure .
- Personal protective equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and respiratory protection if ventilation is insufficient .
- Emergency measures : Provide eyewash stations and emergency showers for accidental exposure .
- Storage : Keep containers tightly sealed, away from oxidizers, and in well-ventilated areas .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Key methods include:
- Nuclear Magnetic Resonance (NMR) : To analyze molecular structure and purity via proton and carbon-13 spectra .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For identifying volatile impurities and quantifying purity .
- Infrared (IR) Spectroscopy : To detect functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹) . Experimental details should be documented rigorously to ensure reproducibility .
Q. How can researchers design a baseline toxicity assessment for this compound?
Answer: Follow these steps:
- In vitro assays : Use cell cultures (e.g., human keratinocytes) to assess acute cytotoxicity via MTT or LDH assays .
- In vivo models : Conduct acute exposure studies in rodents, monitoring respiratory and neurological effects .
- Ecotoxicity : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition tests . Report results with dose-response curves and statistical significance thresholds .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported stability data for this compound under varying conditions?
Answer: Address discrepancies through:
- Controlled degradation studies : Expose samples to heat, light, or humidity, and quantify decomposition products via HPLC or GC-MS .
- Computational modeling : Apply density functional theory (DFT) to predict degradation pathways and activation energies .
- Inter-laboratory validation : Compare results across labs using standardized protocols to identify methodological biases .
Q. How can reaction mechanisms of this compound esterification or hydrolysis be investigated experimentally and computationally?
Answer: A hybrid approach involves:
- Kinetic studies : Monitor reaction rates under varying pH, temperature, and catalyst conditions using titration or spectroscopic methods .
- Isotopic labeling : Track oxygen-18 in hydrolysis products to confirm mechanistic pathways .
- Molecular dynamics simulations : Model transition states and free energy profiles to validate experimental kinetics .
Q. What strategies optimize the synthesis of this compound for high yield and minimal byproducts?
Answer: Optimize via:
- Catalyst screening : Test acidic (e.g., H₂SO₄) or enzymatic catalysts (lipases) for efficiency .
- Reaction engineering : Use Dean-Stark traps for azeotropic removal of water to shift equilibrium .
- Process monitoring : Employ in-line FTIR or Raman spectroscopy for real-time analysis of reaction progress . Report yields, purity, and scalability parameters in line with reproducibility guidelines .
Methodological and Analytical Questions
Q. How should researchers structure a study to investigate the environmental fate of this compound?
Answer: Design a tiered assessment:
- Persistence : Measure hydrolysis half-lives in water at different pH levels .
- Bioaccumulation : Use logP values (octanol-water partition coefficients) to estimate potential bioaccumulation .
- Field studies : Monitor degradation in soil or aquatic systems under simulated environmental conditions . Compare results against regulatory criteria (e.g., PBT/vPvB assessments) .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Answer: Use the PICOT framework to structure inquiries:
- Population : Define the system (e.g., catalytic surfaces, biological models).
- Intervention : Specify the variable (e.g., temperature, catalyst type).
- Comparison : Identify controls (e.g., uncatalyzed reactions).
- Outcome : Quantify metrics (e.g., yield, toxicity endpoints).
- Timeframe : Set experimental duration (e.g., reaction kinetics over 24 hours) .
Q. How can contradictory data on this compound’s neurotoxic effects be critically analyzed?
Answer: Conduct a systematic review :
- Meta-analysis : Pool data from in vitro and in vivo studies to assess effect sizes .
- Bias evaluation : Check for confounding variables (e.g., solvent carriers, exposure duration) .
- Dose-response modeling : Re-analyze raw data to identify thresholds for neurological impacts .
Data Presentation and Reproducibility
Q. What are best practices for presenting spectroscopic or chromatographic data in this compound studies?
Answer: Follow journal-specific guidelines:
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Answer: Document:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
